3-Aminopropionitrile

Vue d'ensemble

Description

Le bêta-aminopropionitrile est un composé organique qui possède à la fois des groupes fonctionnels amine et nitrile. Il s'agit d'un liquide incolore qui se produit naturellement et qui suscite un intérêt considérable dans la communauté biomédicale. Ce composé est connu pour son rôle dans le déclenchement de l'ostéolathyrisme et de l'angiolathyrisme lorsqu'il est ingéré en grandes quantités .

Mécanisme D'action

Target of Action

3-Aminopropionitrile is the toxic constituent of peas from Lathyrus plants . It is known to cause osteolathyrism and angiolathyrism when ingested in large quantities . The primary targets of this compound are the connective tissues, particularly the bones and aorta .

Mode of Action

It is known to interfere with the cross-linking of collagen and elastin in the body, which can lead to the weakening of these tissues .

Biochemical Pathways

This compound is involved in the metabolism of animals, plants, and microorganisms . It plays various roles in these metabolic processes. For example, it is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Pharmacokinetics

It is known that its metabolic activity is localized in the microsomal fraction of the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The ingestion of this compound can lead to a disease known as lathyrism, which encompasses two distinct entities: a disorder of the nervous system (neurolathyrism) leading to limb paralysis, and a disorder of connective tissue, causing either bone deformity (osteolathyrism) or aortic aneurysms (angiolathyrism) .

Applications De Recherche Scientifique

Le bêta-aminopropionitrile a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique.

Biologie : Le composé est étudié pour ses effets sur le réticulation du collagène et son rôle dans les maladies comme l'ostéolathyrisme.

Médecine : Il a été étudié pour son potentiel en tant qu'agent anticancéreux et ses effets sur les troubles du tissu conjonctif.

Industrie : Le bêta-aminopropionitrile est utilisé dans la production de divers produits chimiques et matériaux

Mécanisme d'action

Le bêta-aminopropionitrile exerce ses effets principalement en inhibant la lysyl oxydase, une enzyme responsable du réticulation du collagène et de l'élastine. Cette inhibition entraîne une réduction du réticulation enzymatique, ce qui provoque des modifications de la morphologie et de la composition moléculaire du collagène. Le composé cible le site actif de la lysyl oxydase ou de ses isoenzymes, perturbant leur fonction normale .

Analyse Biochimique

Biochemical Properties

3-Aminopropionitrile plays a significant role in the metabolism of animals, plants, and microorganisms . It is involved in the synthesis of β-alanine, a process that encompasses multiple catalytic steps leading to β-alanine in a complex sequence . In mammals, the metabolism of this compound leads to the release of cyanide ions .

Cellular Effects

The effects of this compound on cells are predominantly observed in its influence on osteoblast gene expression of type I collagen, LOX, and genes associated with crosslink formation . It has been found to cause significant upregulation of BMP - 1, POST, and COL1A1 and change in cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix . This interruption of LOX activity by this compound is a key aspect of its biochemical action.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving young mice . The compound induces distinct pathologies in the ascending and descending thoracic aortic regions of these mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving osteoblasts, the cells were exposed to a range of this compound dosages for gene expression analysis and cell proliferation .

Metabolic Pathways

This compound is involved in the propionic acid pathway, which encompasses multiple catalytic steps, eventually leading to β-alanine . This pathway involves the production of propionyl coenzyme A by Pcl (propionate CoA ligase), which is then oxidized by acyl-CoA dehydrogenase to produce 3-hydroxypropionyl coenzyme A .

Transport and Distribution

It is known that in mammals, the metabolic activity of this compound is localized in the microsomal fraction of the liver .

Méthodes De Préparation

Le bêta-aminopropionitrile est généralement préparé par réaction de l'ammoniac avec l'acrylonitrile. La réaction implique l'utilisation d'ammoniac aqueux préchauffé à une température comprise entre 60 °C et 130 °C. L'acrylonitrile est introduit dans l'ammoniac aqueux chaud sous la pression de vapeur des réactifs à la température employée. L'ammoniac est toujours présent en excès molaire par rapport à la quantité théoriquement nécessaire pour produire l'amine primaire désirée .

Analyse Des Réactions Chimiques

Le bêta-aminopropionitrile subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Le composé peut être réduit pour former des amines.

Substitution : Il peut subir des réactions de substitution où le groupe nitrile ou amine est remplacé par d'autres groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

Le bêta-aminopropionitrile est unique en raison de ses deux groupes fonctionnels (amine et nitrile) et de son action inhibitrice spécifique sur la lysyl oxydase. Des composés similaires comprennent :

Acétonitrile : Un simple composé nitrile utilisé comme solvant.

Aminoacétonitrile : Un autre aminonitrile ayant des effets biologiques différents.

Glycolonitrile : Un composé qui possède à la fois des groupes hydroxyle et nitrile.

Propanenitrile : Un nitrile plus simple sans le groupe amine

Ces composés diffèrent par leur structure chimique et leurs activités biologiques, ce qui met en évidence les propriétés et les applications uniques du bêta-aminopropionitrile.

Activité Biologique

3-Aminopropanenitrile, also known as beta-aminopropionitrile (BAPN), is a compound of significant interest due to its biological activities, particularly in the context of collagen metabolism and tissue response. This article explores its biological activity, mechanisms of action, and relevant case studies.

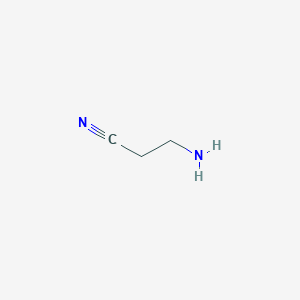

- Molecular Formula : C₃H₆N₂

- Molecular Weight : 70.093 g/mol

- IUPAC Name : 3-Aminopropanenitrile

- CAS Number : 2079-89-2

3-Aminopropanenitrile is primarily known for its role as a lysyl oxidase inhibitor . Lysyl oxidase is an enzyme critical for the cross-linking of collagen and elastin fibers in the extracellular matrix. By inhibiting this enzyme, BAPN disrupts collagen cross-linking, which has implications for fibrosis and tissue healing processes.

Key Actions:

- Collagen Cross-Linking Inhibition : This inhibition can reduce scar formation and fibrosis in various tissues.

- Impact on Fibrosis : Studies indicate that BAPN can mitigate fibrotic responses in tissues subjected to injury or inflammation.

1. Efficacy in Esophageal Damage Prevention

A study conducted by Aciksari et al. investigated the effects of BAPN on esophageal burns induced by caustic agents. The study involved four groups of rats treated with saline, BAPN, prednisolone, or no treatment (sham). The results showed that:

- Stenosis Index (SI) : The group treated with BAPN exhibited a significantly lower stenosis index compared to both the control and prednisolone groups.

- Histopathological Damage Score (HDS) : BAPN treatment resulted in histological findings similar to those of the sham group, indicating effective prevention of tissue damage caused by caustic burns .

| Group | Treatment | Stenosis Index (SI) | Histopathological Damage Score (HDS) |

|---|---|---|---|

| Control | Saline | High | High |

| BAPN | 500 mg/kg | Lowest | Similar to sham |

| Prednisolone | 1 mg/kg | Moderate | Moderate |

| Sham | None | Lowest | Normal |

2. Collagen Metabolism Studies

In another study focusing on the effects of BAPN on collagen metabolism, it was found that:

- Reduction in Collagen Fibril Diameters : BAPN administration led to a decrease in collagen fibril diameters, suggesting its potential use in reducing excessive fibrosis.

- Application in Surgical Settings : The compound has been proposed for use in surgical procedures to minimize intra-abdominal adhesions and strictures .

Toxicological Considerations

While BAPN shows promise as a therapeutic agent, it is also associated with toxicity. It has been linked to conditions such as lathyrism, a neurological disorder caused by the consumption of certain legumes containing similar compounds. This condition results from the disruption of normal collagen formation due to lysyl oxidase inhibition .

Safety Profile:

- Toxicity : High doses can lead to adverse effects on the nervous system.

- Recommended Usage : Caution is advised when using BAPN in clinical settings due to its potential toxicological effects.

Propriétés

IUPAC Name |

3-aminopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSPXMVUFBBBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048418 | |

| Record name | Aminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an amine odor; [Merck Index]; [MSDSonline], Solid | |

| Record name | 3-Aminopropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

185 °C @ 760 mm Hg | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9584 @ 20 °C | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2 mm Hg @ 38-40 °C | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of the effect is unknown, but it is thought to be by some action on growth of certain mesodermal tissues. It is not due to one of its major metabolites, cyanoacetic acid, and both the free amino group and the cyano group seem essential for activity. It is not produced if the amino group is in the alpha position, or if in the gamma position in butyronitrile., IT HAS BEEN SUGGESTED THAT LATHYROGENIC AGENTS ACT BY BLOCKING CERTAIN CARBONYL GROUPS NORMALLY PRESENT IN COLLAGEN, & THUS INTERFERING WITH FORMATION OF CROSS LINKAGES. THEIR ACTION MAY BE RETARDED BY RESERPINE OR BY CALCIUM SALTS. /LATHYROGENIC AGENTS/ | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

151-18-8, 68130-65-4, 68130-66-5 | |

| Record name | 3-Aminopropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminopropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-amino-, N-[3-(C12-18-alkyloxy)propyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D5LJ4KH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-aminopropionitrile (BAPN)?

A: this compound functions as a potent inhibitor of lysyl oxidase (LOX). [, , ] This enzyme plays a crucial role in the formation of collagen cross-links by oxidizing lysine and hydroxylysine residues, generating aldehydes essential for stable collagen structure. [] By inhibiting LOX, BAPN disrupts the proper assembly and cross-linking of collagen fibers. [, , , ]

Q2: What are the downstream effects of BAPN-mediated LOX inhibition?

A: BAPN's inhibition of LOX leads to an accumulation of soluble collagen and a decrease in the formation of insoluble collagen fibers. [, , ] This disruption in collagen cross-linking weakens connective tissues, leading to a variety of pathological conditions collectively known as lathyrism. [, , ]

Q3: What specific pathological conditions are associated with BAPN-induced lathyrism?

A: In experimental models, BAPN administration is known to cause skeletal deformities such as slipped epiphyses, tendon avulsion, kyphoscoliosis, and hernias. [] It can also lead to aortic aneurysms and dissections due to weakened aortic walls. [, , ]

Q4: Can BAPN impact processes beyond collagen synthesis?

A: Yes, studies indicate that BAPN can influence mast cell proliferation in bone marrow. [, ] Additionally, it has been suggested that BAPN may interfere with normal limb development in amphibians and head regeneration in hydra. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H6N2. Its molecular weight is 70.09 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A: Yes, the microwave spectrum of this compound has been studied, providing insights into its conformational equilibrium and intramolecular hydrogen bonding. [] Additionally, research has explored the electron-impact-induced fragmentations of this compound and its derivatives using mass spectrometry. []

Q7: Has this compound been explored in any material science applications?

A: Interestingly, this compound has been utilized in the synthesis of a porous organic polymer. [] This polymer, prepared through a condensation reaction with terephthalic aldehyde, exhibits a large pore size structure, high thermal stability, and chemical stability. It has potential applications in the in-situ preparation of ultra-small silver nanocrystalline composite catalysts. []

Q8: What is known about the stability of this compound under various conditions?

A: this compound has shown higher stability compared to 2-aminopropionitrile in aqueous media. [] While 2-aminopropionitrile readily forms various byproducts, this compound primarily degrades to 3-alanine amide and subsequently 3-alanine. []

Q9: Are there any computational chemistry studies related to this compound?

A: Ab initio SCF-MO calculations have been performed to investigate the molecular structure and conformational preference of this compound. [] These calculations revealed the existence of four conformers with nearly equal total energies. Further analysis of electronic populations and localized orbitals provided insights into intramolecular hydrogen bonding and other interactions. []

Q10: What are the known metabolic pathways of this compound in biological systems?

A: this compound can be metabolized into cyanide anion, primarily in the microsomal fraction of the liver. [, ] This metabolic conversion is suggested to involve hydroxyl radicals and specific cytochrome P450 enzymes, particularly the LM3C form. [] Dimethyl sulfoxide and mannitol have been shown to inhibit this transformation, indicating the involvement of free radicals. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.